

Introduction to the Photochemistry of Aromatic Ketones

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Compound Name:	1,1-Diphenylacetone
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Photochemistry, the study of chemical reactions initiated by the absorption of light, is a cornerstone of modern chemistry.^[1] For carbonyl compounds, the absorption of ultraviolet (UV) light typically promotes a lone-pair electron from a non-bonding orbital (n) to an antibonding π^* orbital of the carbonyl group.^[1] This $n \rightarrow \pi^*$ transition generates a highly energetic, electronically excited state that can undergo various transformations not accessible under thermal conditions.

The Norrish Type I Reaction: A Fundamental Process

Among the most fundamental of these transformations is the Norrish reaction, named for its discoverer, Ronald George Wreyford Norrish.^[2] The Norrish Type I reaction is characterized by the homolytic cleavage (α -cleavage) of the carbon-carbon bond adjacent to the carbonyl group.^{[2][3]} This process generates two free radical intermediates: an acyl radical and an alkyl radical.^{[1][4]} The synthetic utility of this reaction can be limited, but its importance in photopolymerization, materials science, and understanding photodegradation pathways is immense.^[2]

1,1-Diphenylacetone: An Ideal Substrate for Mechanistic Studies

1,1-Diphenylacetone, an aromatic ketone with the structure $(C_6H_5)_2CHCOCH_3$, serves as an exemplary substrate for studying the Norrish Type I reaction.^{[5][6]} Its structure is distinct from its more commonly studied isomer, dibenzyl ketone (1,3-diphenylacetone).^[7] Upon photoexcitation, **1,1-diphenylacetone** is predisposed to cleave the C-C bond between the

carbonyl carbon and the quaternary diphenylmethyl carbon. This process yields a highly resonance-stabilized diphenylmethyl radical and an acetyl radical, making the initial cleavage event particularly favorable and an excellent subject for mechanistic investigation.

Core Photochemical Mechanism

The photochemical journey of **1,1-diphenylacetone** begins with the absorption of a photon and culminates in the formation of stable products via highly reactive radical intermediates.

Excitation and Intersystem Crossing

Upon absorbing a photon of appropriate energy (typically in the UV-A region, ~280-320 nm), the **1,1-diphenylacetone** molecule is promoted from its ground electronic state (S_0) to an excited singlet state (S_1). For many ketones, this S_1 state is short-lived and can efficiently undergo intersystem crossing (ISC) to a more stable, longer-lived triplet state (T_1).^[2] It is predominantly from this triplet state that the characteristic α -cleavage occurs.

α -Cleavage and Formation of the Geminate Radical Pair

The pivotal step is the homolysis of the $\text{C}\alpha\text{-C}(\text{O})$ bond from the T_1 excited state. This non-concerted, stepwise reaction first breaks the carbon-carbon bond.^[8] This cleavage results in the formation of a "geminate" or "caged" radical pair: the diphenylmethyl radical ($\text{Ph}_2\text{CH}\cdot$) and the acetyl radical ($\text{CH}_3\text{CO}\cdot$). These two radicals are initially formed in close proximity, confined by a "cage" of surrounding solvent molecules.

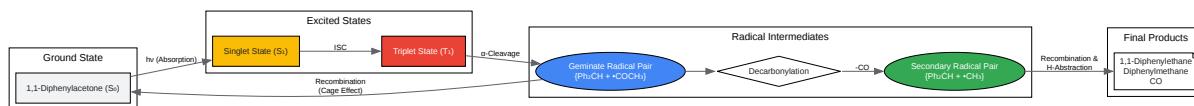
Fate of the Radical Intermediates

The subsequent chemistry is dictated by the behavior of this radical pair, which can follow several competing pathways:

- Decarbonylation: The acetyl radical is known to be unstable and can rapidly lose a molecule of carbon monoxide (CO) to form a methyl radical ($\cdot\text{CH}_3$).^[2] This is often a dominant pathway.
- Radical Recombination:
 - The newly formed diphenylmethyl and methyl radicals can recombine within the solvent cage to form 1,1-diphenylethane.

- The original geminate pair (diphenylmethyl and acetyl radicals) can also recombine, reforming the starting material. This process is often referred to as the "cage effect".[9]
- Hydrogen Abstraction: The radicals can escape the solvent cage and abstract hydrogen atoms from the solvent or other molecules to form stable products like diphenylmethane and methane.

The overall photochemical transformation is depicted in the diagram below.



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Figure 1: The primary photochemical pathway of **1,1-diphenylacetone**, illustrating excitation, intersystem crossing (ISC), α -cleavage, and subsequent radical reactions.

Experimental Investigation & Protocols

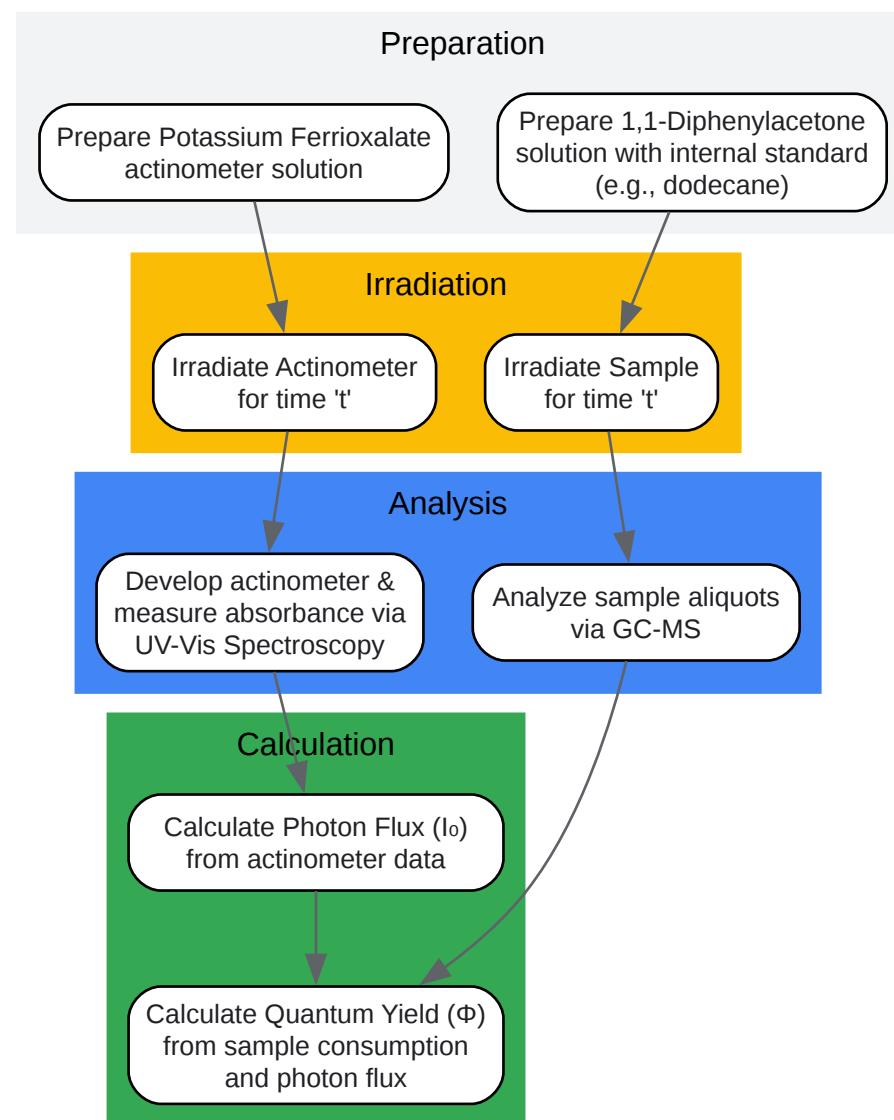
To rigorously study this photochemical behavior, two key experiments are essential: determining the quantum yield to measure efficiency and using transient absorption spectroscopy to directly observe the fleeting radical intermediates.

Protocol 1: Determination of Photodissociation Quantum Yield (Φ)

The quantum yield (Φ) is the efficiency of a photochemical process, defined as the number of events (e.g., molecules reacted) divided by the number of photons absorbed.[10]

Causality in Experimental Design: To accurately determine Φ , we must precisely measure both the number of photons absorbed by the system and the number of molecules that have

reacted. This is achieved by using a chemical actinometer—a compound with a well-known quantum yield—to calibrate the light source's photon flux under identical conditions to the sample irradiation. Gas Chromatography-Mass Spectrometry (GC-MS) is chosen for analysis due to its high sensitivity and ability to separate and identify the starting material and various photoproducts.



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Figure 2: Workflow for determining the photodissociation quantum yield of **1,1-diphenylacetone**.

Step-by-Step Methodology:

- Preparation:

- Sample: Prepare a ~5 mM solution of **1,1-diphenylacetone** in a photochemically inert solvent (e.g., acetonitrile or cyclohexane) in a quartz cuvette. Add a suitable internal standard (e.g., dodecane) for accurate quantification.
- Actinometer: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution must be handled in the dark.

- Irradiation:

- Use a collimated light source with a narrow bandpass filter (e.g., 313 nm). A merry-go-round reactor is ideal for ensuring both the sample and actinometer receive the same photon flux.
- Irradiate the actinometer solution for a set period (t) ensuring less than 10% of the ferrioxalate is consumed.
- Irradiate the **1,1-diphenylacetone** sample under identical conditions, taking aliquots at various time points.

- Actinometer Analysis:

- To a known volume of the irradiated actinometer solution, add a buffered solution of 1,10-phenanthroline.
- Allow the color to develop in the dark for ~1 hour. The Fe²⁺ produced photochemically forms a colored complex.
- Measure the absorbance of the complex at 510 nm using a UV-Vis spectrophotometer and calculate the moles of Fe²⁺ formed.

- Sample Analysis:

- Analyze the aliquots of the irradiated sample solution by GC-MS.
- Quantify the decrease in the **1,1-diphenylacetone** peak area relative to the internal standard to determine the number of moles reacted.

- Calculation:
 - Calculate the photon flux (I_0 , in einsteins/s) from the actinometer data using the known quantum yield of ferrioxalate at that wavelength.
 - Calculate the quantum yield of **1,1-diphenylacetone** disappearance (Φ -DPA) using the formula: Φ -DPA = (moles of DPA reacted) / (moles of photons absorbed)

Protocol 2: Nanosecond Transient Absorption (TA) Spectroscopy

TA spectroscopy is a pump-probe technique used to detect and characterize short-lived excited states and radical intermediates.[\[11\]](#)

Causality in Experimental Design: This technique is chosen for its ability to provide direct spectroscopic evidence of the transient species involved in the photochemical reaction. A high-energy laser pulse (the "pump") creates a population of excited molecules, and a second, time-delayed light pulse (the "probe") measures the absorption spectrum of the transient species. By varying the delay between the pump and probe, we can map the formation and decay kinetics of these intermediates, such as the diphenylmethyl radical, which has a known absorption spectrum.[\[12\]](#)[\[13\]](#)

Step-by-Step Methodology:

- Sample Preparation: Prepare a solution of **1,1-diphenylacetone** (~0.1-1.0 mM) in a spectroscopic-grade, deoxygenated solvent (e.g., acetonitrile) in a flow cell or a quartz cuvette. Deoxygenation by bubbling with nitrogen or argon is critical, as oxygen can quench the triplet state and react with the radical intermediates.
- Experimental Setup:
 - Pump Beam: Use a nanosecond pulsed laser, such as a Nd:YAG laser, to generate an excitation pulse at a wavelength where the sample absorbs but photoproducts do not (e.g., 266 nm or 355 nm).
 - Probe Beam: Use a high-intensity lamp (e.g., Xenon arc lamp) as a broadband probe light source.

- Detection: The probe beam passes through the sample and into a monochromator to select the wavelength of interest, and then to a fast detector like a photomultiplier tube (PMT) or an ICCD camera.
- Data Acquisition:
 - Record the probe light intensity before, during, and after the laser flash.
 - The change in absorbance (ΔA) is calculated as $\Delta A = -\log(I/I_0)$, where I_0 is the probe intensity before the flash and I is the intensity at a given time delay after the flash.
 - Scan the monochromator to build a full transient absorption spectrum at a fixed time delay (e.g., 100 ns after the flash).
 - Set the monochromator to a wavelength where a transient absorbs (e.g., the peak of the diphenylmethyl radical, ~330 nm) and record the decay of the ΔA signal over time.
- Data Analysis:
 - The transient spectrum can be compared to known spectra of expected intermediates (e.g., the T_1 state of the ketone, the diphenylmethyl radical).
 - The decay trace at a specific wavelength can be fitted to a kinetic model (e.g., first-order or second-order decay) to extract the lifetime (τ) or rate constant (k) of the transient species.

Summary of Key Photochemical Data

The photochemical behavior of **1,1-diphenylacetone** can be quantified by several key parameters. The values below are representative and can be influenced by experimental conditions such as solvent and temperature.

Parameter	Typical Value / Observation	Significance
UV λ_{max}	~260-280 nm	Wavelength range for $n \rightarrow \pi^*$ excitation.
Triplet State Lifetime (τ_T)	Nanoseconds (ns)	The lifetime of the reactive excited state.
Diphenylmethyl Radical λ_{max}	~330-340 nm	Characteristic absorption for TA spectroscopy identification. [12]
Photodissociation Quantum Yield (Φ)	0.3 - 0.7 (solvent dependent)	Indicates a moderately efficient photochemical process.

Conclusion and Broader Significance

The study of **1,1-diphenylacetone** provides a lucid and experimentally accessible window into the complex world of ketone photochemistry. The principles demonstrated here—excitation, intersystem crossing, α -cleavage, and subsequent radical reactions—are fundamental to a wide range of chemical phenomena. For drug development professionals, understanding these pathways is critical for assessing the photostability of new chemical entities. For materials scientists, this knowledge informs the design of photoinitiators for polymerization and the development of photostabilizers to prevent polymer degradation.[\[2\]](#)[\[14\]](#) The robust experimental protocols detailed in this guide provide a validated framework for researchers to explore these intricate and vital photochemical processes.

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